BENGHE Validation & Comparative

Check Availability & Pricing

Incurred Sample Reanalysis in Evogliptin
Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Evogliptin-d9

Cat. No.: B13849763

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, ensuring the reliability and reproducibility of
bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study
validation to confirm the accuracy and precision of bioanalytical methods under real-world
conditions. This guide provides a comparative overview of the methodologies and regulatory
expectations surrounding ISR in pharmacokinetic (PK) studies of Evogliptin, a dipeptidyl
peptidase-4 (DPP-4) inhibitor. While specific ISR percentage difference data for Evogliptin are
not publicly available in the reviewed literature, this document outlines the established
bioanalytical methods for Evogliptin that would undergo such analysis and the universal
regulatory framework governing ISR.

Understanding Incurred Sample Reanalysis (ISR)

Bioanalytical method validation is initially performed using spiked quality control (QC) samples
prepared in a control matrix. However, incurred samples—those obtained from subjects in a
clinical or non-clinical study after drug administration—can present different challenges.
Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and
matrix effects can influence the analytical results in ways not fully captured by spiked QCs.[1]

ISR addresses this by reanalyzing a subset of study samples in a separate analytical run and
comparing the results to the original values. This process verifies the reproducibility of the
bioanalytical method for the specific study population and matrix.
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Regulatory Framework for ISR

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)

have established guidelines for ISR. These guidelines are crucial for the acceptance of

bioanalytical data in regulatory submissions.

Regulatory Body

Key Guideline Aspects

Acceptance Criteria (Small
Molecules)

FDA

ISR is expected for all studies
submitted as part of a New
Drug Application (NDA),
Biologics License Application
(BLA), or Abbreviated New
Drug Application (ANDA).

At least two-thirds (67%) of the
reanalyzed samples must have
results within £20% of the

original result.

Samples for reanalysis should

not be pooled.[2]

ISR should be conducted for
pivotal bioequivalence trials,

the first clinical trial in subjects, ]

) ) ) ] At least two-thirds (67%) of the
the first patient trial, and trials
) ) o ) reanalyzed samples must have
in patients with impaired o

EMA ) ) results within +20% of the
hepatic and/or renal function. A o
) mean of the initial and repeat
tiered approach to the number
) values.

of samples is recommended

(e.g., 10% for the first 1,000

samples and 5% thereafter).

Bioanalytical Methods for Evogliptin Amenable to
ISR

The primary method for quantifying Evogliptin in biological matrices, particularly human plasma,
is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Several validated LC-
MS/MS methods have been reported in the literature, forming the basis for pharmacokinetic
assessments and, consequently, for ISR.
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Table 1: Comparison of Validated LC-MS/MS Methods for

Evogliptin
Parameter Method 1 Method 2
Sample Preparation Protein Precipitation Protein Precipitation
Chromatographic Column C18 column C18 column
) Acetonitrile and ammonium Methanol and ammonium
Mobile Phase
formate buffer acetate buffer
) Tandem Mass Spectrometry Tandem Mass Spectrometry
Detection
(MS/MS) (MS/MS)
Linearity Range 0.5-50 pg/L[3] Not explicitly stated
Accuracy 97.81%—-104.30%[3] Not explicitly stated
Precision (CV%) <7.004%][3] Not explicitly stated

Experimental Protocols

While specific ISR protocols for Evogliptin studies are not detailed in the public domain, a

general experimental workflow can be constructed based on regulatory guidelines and the

validated bioanalytical methods.

General Bioanalytical Method for Evogliptin

A common approach for the quantification of Evogliptin in plasma involves the following steps:

o Sample Preparation: A simple and rapid protein precipitation method is typically employed.

This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to

remove proteins.

o Chromatographic Separation: The supernatant is then injected into a High-Performance

Liquid Chromatography (HPLC) system. A reverse-phase C18 column is commonly used to

separate Evogliptin from other matrix components. The mobile phase usually consists of a

mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g.,

ammonium formate or ammonium acetate).
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e Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass
spectrometer for detection and quantification. This provides high sensitivity and selectivity for
Evogliptin.

Incurred Sample Reanalysis Protocol

The ISR protocol would be implemented as follows:

o Sample Selection: A predetermined number of incurred samples (typically 5-10% of the total
number of study samples) are selected. Samples should be chosen to cover the entire
pharmacokinetic profile, including points around the maximum concentration (Cmax) and in
the terminal elimination phase.

e Reanalysis: The selected incurred samples are reanalyzed in a separate analytical run on a
different day from the original analysis.

o Comparison and Evaluation: The percentage difference between the initial concentration and
the concentration obtained upon reanalysis is calculated for each sample. These differences
are then evaluated against the acceptance criteria set by the regulatory authorities (i.e., at
least 67% of the results must be within £20% of the original values).

Visualizing the ISR Workflow

The following diagram illustrates the logical flow of the Incurred Sample Reanalysis process.
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Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.
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Conclusion

Incurred sample reanalysis is a non-negotiable component of modern bioanalytical method
validation, providing an essential check on the reproducibility of analytical data from in-life
studies. While specific ISR data for Evogliptin pharmacokinetic studies are not publicly
disseminated, the well-established and validated LC-MS/MS methods for its quantification
provide a robust foundation for performing such analysis in accordance with stringent FDA and
EMA guidelines. The successful execution of ISR is critical for ensuring the integrity of
pharmacokinetic data and, ultimately, for the successful regulatory submission and approval of
new drug candidates like Evogliptin. Researchers and scientists involved in the bioanalysis of
Evogliptin must adhere to these principles to guarantee the quality and reliability of their
findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b13849763?utm_src=pdf-custom-synthesis
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://www.researchgate.net/publication/258822141_New_US_FDA_draft_guidance_on_bioanalytical_method_validation_versus_current_FDA_and_EMA_guidelines_Chromatographic_methods_and_ISR
https://pmc.ncbi.nlm.nih.gov/articles/PMC4835124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4835124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4835124/
https://www.benchchem.com/product/b13849763#incurred-sample-reanalysis-for-evogliptin-pharmacokinetic-studies
https://www.benchchem.com/product/b13849763#incurred-sample-reanalysis-for-evogliptin-pharmacokinetic-studies
https://www.benchchem.com/product/b13849763#incurred-sample-reanalysis-for-evogliptin-pharmacokinetic-studies
https://www.benchchem.com/product/b13849763#incurred-sample-reanalysis-for-evogliptin-pharmacokinetic-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13849763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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